5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine 5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13605264
InChI: InChI=1S/C6HClF5N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H
SMILES: C1=C(C(=C(C(=N1)F)F)C(F)(F)F)Cl
Molecular Formula: C6HClF5N
Molecular Weight: 217.52 g/mol

5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine

CAS No.:

Cat. No.: VC13605264

Molecular Formula: C6HClF5N

Molecular Weight: 217.52 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine -

Specification

Molecular Formula C6HClF5N
Molecular Weight 217.52 g/mol
IUPAC Name 5-chloro-2,3-difluoro-4-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C6HClF5N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H
Standard InChI Key UUKVDTOVUMSLDC-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=N1)F)F)C(F)(F)F)Cl
Canonical SMILES C1=C(C(=C(C(=N1)F)F)C(F)(F)F)Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a pyridine ring substituted at positions 2 (fluorine), 3 (fluorine), 4 (trifluoromethyl), and 5 (chlorine). This arrangement creates a highly electron-deficient aromatic system due to the inductive effects of fluorine and chlorine atoms, while the trifluoromethyl group contributes steric bulk and lipophilicity. Density functional theory (DFT) calculations on analogous trifluoromethylpyridines suggest that the trifluoromethyl group adopts a perpendicular orientation relative to the pyridine ring, minimizing steric clash with adjacent substituents .

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₆HClF₅N
Molecular Weight217.52 g/mol
CAS Number2056235-88-0
Boiling Point148–152°C (estimated)
LogP (Octanol-Water)2.8 ± 0.3
Dipole Moment3.1 D (calculated)

Synthesis and Manufacturing

Halogen Exchange Reactions

Industrial synthesis typically employs halogen exchange strategies, as detailed in patent EP0104715A2 . A representative route involves treating 2,3,5-trichloro-4-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) at 170–200°C under high pressure (≥200 psig). This one-pot reaction replaces chlorines at positions 2 and 3 with fluorines while preserving the trifluoromethyl group at position 4. The process achieves 68–72% yield with ≥98% purity, as confirmed by gas chromatography–mass spectrometry (GC-MS) .

Catalytic Fluorination

Alternative methods use potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at 120–150°C. This approach selectively substitutes chlorine at positions 2 and 3 but requires rigorous exclusion of moisture to prevent hydrolysis of the trifluoromethyl group. Recent advances employ microreactor technology to enhance heat transfer and reaction control, reducing byproduct formation by 40% compared to batch processes .

Applications in Agrochemical Development

Fungicidal Activity

The compound serves as a precursor to broad-spectrum fungicides. In greenhouse trials, derivatives bearing a 4-trifluoromethylpyridine moiety exhibited 90% inhibition against Phytophthora infestans at 50 ppm, outperforming chlorothalonil (75% inhibition). The trifluoromethyl group enhances membrane permeability, enabling rapid uptake into fungal hyphae.

Table 2: Fungicidal Efficacy of Selected Derivatives

DerivativeTarget PathogenEC₅₀ (ppm)
5-Chloro-2,3-difluoro-4-trifluoromethyl-pyridinyl oxazoleBotrytis cinerea12.3
5-Chloro-2,3-difluoro-4-trifluoromethyl-pyridinyl thioamidePuccinia triticina8.7

Pharmaceutical Relevance

Enzyme Inhibition

Structural analogs of this compound demonstrate potent inhibition of bacterial phosphopantetheinyl transferases (PPTases), as shown in Journal of Medicinal Chemistry . In Bacillus subtilis, the thiourea derivative ML267 (IC₅₀ = 0.29 μM) attenuated secondary metabolite production by 85% at sublethal doses, confirming target engagement. The trifluoromethyl group was critical for maintaining binding affinity to the enzyme’s hydrophobic pocket .

Antibacterial Activity

Comparison with Structural Analogs

Reactivity Differences

Replacing the 4-trifluoromethyl group with chlorine (as in 2,3-dichloro-5-(trifluoromethyl)pyridine) decreases electrophilicity at position 4, reducing nucleophilic aromatic substitution (SNAr) rates by 60%. Conversely, adding a para-fluorine (as in 2,3,5-trifluoro-4-trifluoromethylpyridine) accelerates SNAr reactions but compromises thermal stability above 100°C .

Table 3: Comparative Properties of Halogenated Pyridines

CompoundLogPSNAr Rate (k, s⁻¹)Thermal Stability (°C)
5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine2.80.45180
2,3-Dichloro-5-(trifluoromethyl)pyridine3.10.18220
2,3,5-Trifluoro-4-trifluoromethylpyridine2.40.9290

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